
N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. BMN-673 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
Wirkmechanismus
N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. PARP enzymes are activated in response to DNA damage and help in repairing the damaged DNA. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound is a highly potent and selective PARP inhibitor, which makes it an attractive candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on cancer cells. It induces DNA damage and apoptosis in cancer cells, which ultimately leads to their death. This compound has also been shown to sensitize cancer cells to radiation therapy and other anticancer drugs. In addition, this compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide is its potency and selectivity as a PARP inhibitor. This makes it an attractive candidate for cancer therapy, as it can target cancer cells while sparing normal cells. However, one of the limitations of this compound is its high cost, which may limit its use in clinical settings. In addition, more research is needed to determine the optimal dosage and treatment regimen for this compound.
Zukünftige Richtungen
There are several future directions for N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide research. One of the main areas of research is the development of combination therapies using this compound and other anticancer drugs. This compound has been shown to enhance the efficacy of other anticancer drugs, and more research is needed to determine the optimal combinations. Another area of research is the identification of biomarkers that can predict the response to this compound. This can help in selecting patients who are most likely to benefit from this compound therapy. Finally, more research is needed to determine the long-term safety and efficacy of this compound in clinical settings.
Conclusion
In conclusion, this compound is a promising candidate for cancer therapy. It is a highly potent and selective PARP inhibitor that has shown promising results in preclinical and clinical studies. This compound induces DNA damage and apoptosis in cancer cells, which ultimately leads to their death. It has minimal toxicity in normal cells, which makes it an attractive candidate for cancer therapy. However, more research is needed to determine the optimal dosage and treatment regimen for this compound, as well as its long-term safety and efficacy in clinical settings.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide involves a multi-step process using various reagents and solvents. The first step involves the preparation of 6-methylpyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-cyano-1-methylpropyl)amine to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. This compound has been shown to be effective in various cancer types, including breast, ovarian, prostate, and pancreatic cancer. It has also been shown to be effective in cancer cells with BRCA mutations, which are known to be sensitive to PARP inhibitors.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-12(3,8-13)15-11(16)10-6-5-9(2)14-7-10/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLRXYLRONRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CN=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2651906.png)
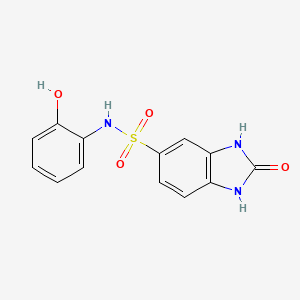
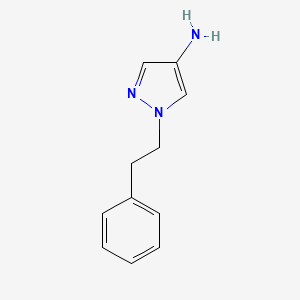
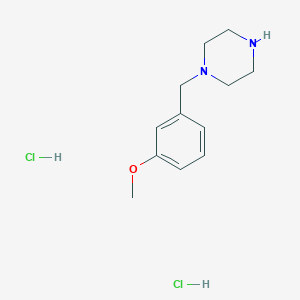
![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)
![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)
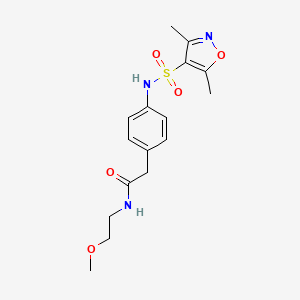
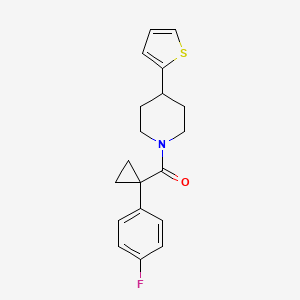
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2651920.png)
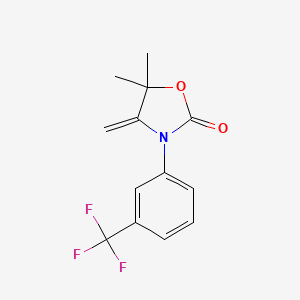

![1-[2-(Benzhydryloxy)ethyl]-1,4-diazepane](/img/structure/B2651924.png)
![ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2651926.png)